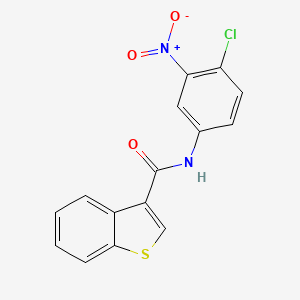
2-(3-isobutoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
Overview
Description
2-(3-isobutoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the quinolinecarboxamide family, which includes several other compounds that have shown promise as research tools. In
Mechanism of Action
The mechanism of action of 2-(3-isobutoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide involves inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups from ATP to target proteins. This inhibition results in a disruption of signaling pathways that are important for cell growth and survival.
Biochemical and Physiological Effects:
In addition to its role as a protein kinase inhibitor, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of tumors in animal models. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-isobutoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide in lab experiments is its specificity for protein kinases. This compound has been shown to inhibit several protein kinases, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity. High concentrations of this compound have been shown to be toxic to cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(3-isobutoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases. Finally, there is a need for more research on the potential toxicity of this compound, and ways to mitigate its effects in lab experiments.
Scientific Research Applications
2-(3-isobutoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has been used in a variety of scientific research applications. One of the most common uses is as a tool for studying protein kinases. This compound has been shown to inhibit several protein kinases, including JAK2, which is involved in the development of several types of cancer. In addition, this compound has been used to study the role of protein kinases in autoimmune diseases and inflammation.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-15(2)14-29-18-8-6-7-17(12-18)22-13-20(19-9-4-5-10-21(19)25-22)24(28)26-23-11-16(3)30-27-23/h4-13,15H,14H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIXASPWAQTCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B3482164.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3482181.png)
![methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B3482182.png)
![isopropyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B3482195.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3482200.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3482206.png)
![N-[4-(benzyloxy)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3482229.png)

![2-[(2-chloro-4-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B3482244.png)
![3-amino-N-(3,4-dimethoxyphenyl)-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3482250.png)

![1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3482254.png)
amino]sulfonyl}phenyl)acetamide](/img/structure/B3482257.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B3482259.png)
